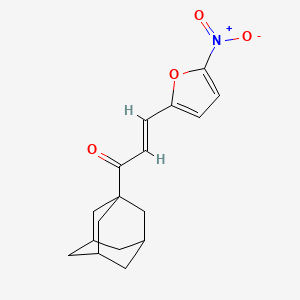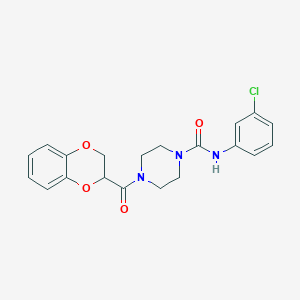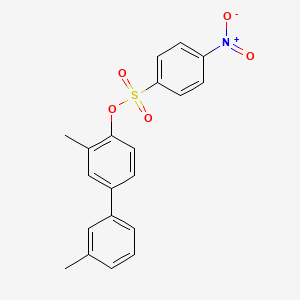![molecular formula C24H16Cl2N4O5S B10883291 4-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10883291.png)
4-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound that features a unique combination of benzodioxole, dichlorophenyl, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reactions: The benzodioxole and triazole moieties are coupled using a thiol-based linker.
Acetylation and Amination: The final steps involve acetylation and amination reactions to introduce the benzoic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID
- 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID
Uniqueness
The uniqueness of 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H16Cl2N4O5S |
|---|---|
Molekulargewicht |
543.4 g/mol |
IUPAC-Name |
4-[[2-[[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H16Cl2N4O5S/c25-15-8-16(26)10-18(9-15)30-22(14-3-6-19-20(7-14)35-12-34-19)28-29-24(30)36-11-21(31)27-17-4-1-13(2-5-17)23(32)33/h1-10H,11-12H2,(H,27,31)(H,32,33) |
InChI-Schlüssel |
WRTIFWCVJREZKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC(=CC(=C4)Cl)Cl)SCC(=O)NC5=CC=C(C=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B10883209.png)
![(2-Fluorophenyl)[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10883222.png)

![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B10883229.png)
![N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide](/img/structure/B10883230.png)

![1-(4-Phenylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10883234.png)

![(Butan-2-yl)[(3-nitrophenyl)methyl]amine](/img/structure/B10883242.png)

![1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10883255.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10883262.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883272.png)
![4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B10883273.png)
